molecular formula C13H12ClNO2S B2857494 Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate CAS No. 17969-12-9

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate

Cat. No.: B2857494
CAS No.: 17969-12-9
M. Wt: 281.75
InChI Key: QYLWUGIUMLKQOV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(4-bromophenyl)thiazol-2-yl)acetate
  • Ethyl 2-(4-(4-fluorophenyl)thiazol-2-yl)acetate
  • Ethyl 2-(4-(4-methylphenyl)thiazol-2-yl)acetate

Uniqueness

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)7-12-15-11(8-18-12)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWUGIUMLKQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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